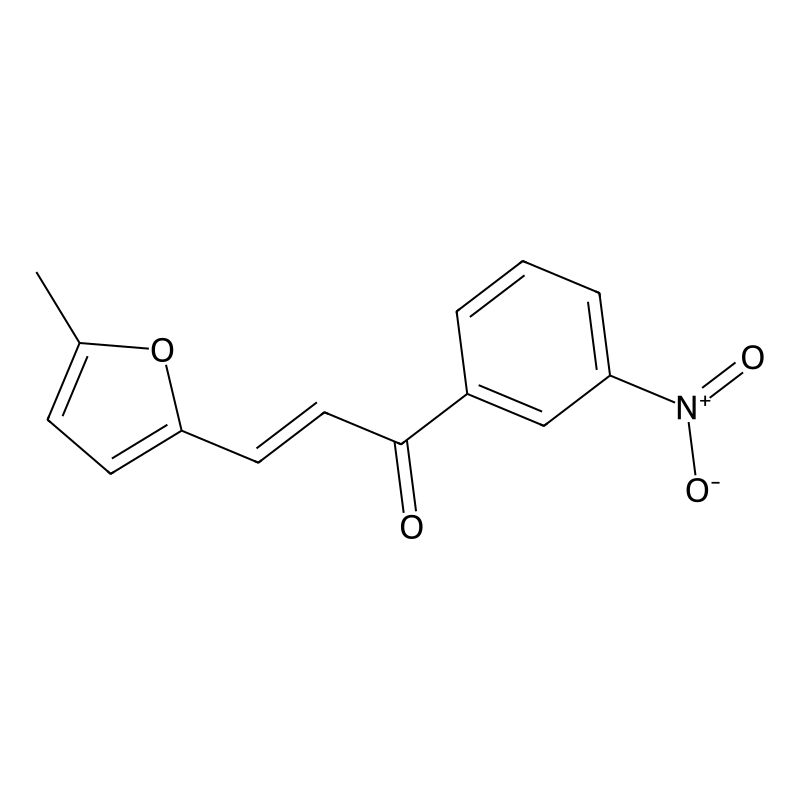

(2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic molecule characterized by its unique structural features, which include a furan ring and a nitrophenyl group. Its molecular formula is and it has a molecular weight of approximately 257.24 g/mol. The compound exhibits a melting point in the range of 110-111 °C when dissolved in ethanol .

This compound belongs to the class of chalcones, which are known for their conjugated double bond systems that contribute to their chemical reactivity and biological activity. The presence of the furan moiety adds to its potential applications in medicinal chemistry.

- Aldol Condensation: This compound can participate in aldol reactions, forming larger β-hydroxy ketones.

- Hydrogenation: The double bonds within the prop-2-en-1-one structure can be hydrogenated to yield saturated derivatives.

- Electrophilic Aromatic Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant for synthesizing derivatives with enhanced biological or chemical properties.

Research indicates that chalcones exhibit a range of biological activities, including:

- Antimicrobial Properties: Compounds similar to (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one have shown effectiveness against various bacterial and fungal strains.

- Antioxidant Activity: The furan ring contributes to the antioxidant capacity of chalcones, scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects: Some studies have highlighted their potential in modulating inflammatory pathways, making them candidates for anti-inflammatory drug development .

The synthesis of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves:

- Condensation Reaction: A common method is the Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde containing a furan moiety.

- Reagents: Base catalysts such as sodium hydroxide or potassium hydroxide are often employed to facilitate the reaction.

- Purification: The resulting product is usually purified through recrystallization or chromatography techniques.

This synthetic route allows for the introduction of various substituents on both the furan and phenyl rings.

The applications of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one extend across several fields:

- Pharmaceutical Industry: Due to its biological activities, this compound may serve as a lead structure for developing new antimicrobial or anti-inflammatory drugs.

- Material Science: Chalcones have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to their photophysical properties.

- Agriculture: Some derivatives exhibit herbicidal properties, making them candidates for agricultural applications .

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as:

- Molecular Docking Studies: These are used to predict how well the compound fits into the active site of target proteins.

- In Vitro Assays: Evaluating the compound's effects on cell lines helps determine its therapeutic potential and toxicity.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for specific applications.

Several compounds share structural similarities with (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | Structure | Contains a chlorophenyl group instead of nitrophenyl. |

| 1-(4-Iodophenyl)-3-(5-methylfuran-2-y)prop-2-en-1-one | Structure | Iodine substitution enhances reactivity. |

| 3-(5-Methylfuran-2-y)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | Methoxy group increases solubility in organic solvents. |

These compounds demonstrate varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of (2E)-3-(5-Methylfuran-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, particularly due to its specific nitrophenyl substitution, which may influence its interaction with biological targets significantly.